molecular formula C7H12ClF2N B6205099 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride CAS No. 2694734-64-8

8,8-difluoro-5-azaspiro[3.4]octane hydrochloride

Cat. No. B6205099
CAS RN: 2694734-64-8
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-difluoro-5-azaspiro[3.4]octane hydrochloride (DFASOH) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the amino acid alanine, and its structure is composed of a five-membered ring with two fluorine atoms, an oxygen atom, and a nitrogen atom. DFASOH has been studied for its potential use in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

8,8-difluoro-5-azaspiro[3.4]octane hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. It has also been used as a catalyst in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. Additionally, 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride has been used as a fluorescent probe in the study of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride is not completely understood. However, it is believed that the compound acts as a catalyst in the condensation reaction between a difluoro-substituted alanine derivative and a nitrile. This reaction is believed to be facilitated by the presence of the fluorine atoms in the molecule, which are believed to stabilize the intermediate products of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride have not been extensively studied. However, it has been shown to increase the activity of certain enzymes in vitro. Additionally, it has been shown to increase the activity of certain proteins in vivo. It is also believed to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

8,8-difluoro-5-azaspiro[3.4]octane hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively simple compound to synthesize. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, one of the main limitations is that it is a synthetic compound, which means that it is not readily available in nature and must be synthesized in the laboratory. Additionally, it is relatively expensive to synthesize, which can be a limitation for some experiments.

Future Directions

There are several potential future directions for research involving 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use as a fluorescent probe in the study of proteins and other biological molecules. Furthermore, additional research could be conducted to explore its potential use as a reagent in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. Finally, further research could be conducted to explore its potential use as a catalyst in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules.

Synthesis Methods

8,8-difluoro-5-azaspiro[3.4]octane hydrochloride can be synthesized through several different methods. The most commonly used method is a condensation reaction between a difluoro-substituted alanine derivative and a nitrile. This reaction is catalyzed by a strong base such as sodium hydroxide and is carried out in an aqueous medium. Another method that has been used to synthesize 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride is a reaction between a difluoro-substituted alanine derivative and a nitrile in the presence of a catalyst such as palladium. This reaction is carried out in a polar solvent such as acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride involves the reaction of 1,3-difluoro-2-propanol with 1,5-diaminopentane to form 8,8-difluoro-5-azaspiro[3.4]octane. This compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,3-difluoro-2-propanol", "1,5-diaminopentane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,3-difluoro-2-propanol is reacted with 1,5-diaminopentane in the presence of a base catalyst to form 8,8-difluoro-5-azaspiro[3.4]octane.", "Step 2: The resulting 8,8-difluoro-5-azaspiro[3.4]octane is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2694734-64-8

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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